Hopane-29-acetate

Description

Overview of Hopanoids as Pentacyclic Triterpenoids

Hopanoids are naturally occurring pentacyclic triterpenoids, meaning they are composed of thirty carbon atoms arranged in a characteristic five-ring structure. nih.gov This fundamental skeleton is derived from the cyclization of squalene (B77637), a precursor molecule also involved in the biosynthesis of sterols in eukaryotes. nih.gov Unlike sterols, the biosynthesis of hopanoids does not require molecular oxygen, which has led to the hypothesis that they may have served as sterol surrogates in early, anoxic life forms. acs.org

The basic hopane (B1207426) structure can be modified with various functional groups and side chains, leading to a wide diversity of hopanoid molecules. These modifications can occur at different positions on the pentacyclic core and are often characteristic of specific groups of bacteria. This structural diversity is key to their utility as biomarkers.

Hopanoids are integral components of the cell membranes of many bacteria, where they are thought to play a role similar to that of sterols in eukaryotic cells. asm.org They help to regulate membrane fluidity and permeability, contributing to the stability and integrity of the cell. This function is particularly important for bacteria living in extreme environments.

Historical Perspective of Hopanoid Research in Earth and Biological Sciences

The study of hopanoids has a unique history that bridges the disciplines of geology and biology. Interestingly, the geological significance of these molecules was recognized long before their biological origins were fully understood. In the mid-20th century, petroleum geologists identified a series of pentacyclic triterpanes in crude oils and ancient sediments. mdpi.com These geohopanoids, the diagenetically altered and stable forms of hopanoids, were recognized for their value in oil-source rock correlation due to their high abundance and resistance to degradation over geological timescales. nih.govacs.org

The discovery of these "molecular fossils" in the geological record spurred the search for their biological precursors in modern organisms. This led to the identification of bacteriohopanepolyols (BHPs) and other hopanoids in a wide range of bacteria. This crucial link between the geosphere and the biosphere established hopanoids as powerful biomarkers.

Subsequent research has focused on elucidating the biosynthetic pathways of hopanoids, identifying the genes responsible for their production, and characterizing the vast structural diversity of these molecules in different bacterial species. nih.gov This ongoing work continues to refine our understanding of the distribution and function of hopanoids in contemporary ecosystems and their interpretation in the geological record.

Significance of Acetylated Hopanoids in Molecular Biogeochemistry

The presence of an acetate (B1210297) group, as seen in hopane-29-acetate, represents a specific functionalization of the hopanoid structure. While the analysis of acetylated hopanoids is a common laboratory technique to improve their detection by gas chromatography-mass spectrometry (GC-MS), the natural occurrence of acetylated hopanoids in the environment carries its own biogeochemical significance.

Recent studies have highlighted the presence of naturally occurring triterpenyl and hopenyl acetates in specific environments, such as Sphagnum peat bogs. mdpi.com The abundance of these acetylated compounds, including those with a hopane skeleton, suggests that they may be formed in situ through processes occurring within the peat. mdpi.com The δ¹³C isotopic composition of these hopenyl acetates was found to be similar to that of microorganism-derived hopanoids, suggesting a bacterial source for the underlying hopane structure. mdpi.com

The enrichment of acetate in certain anaerobic environments, such as those dominated by hydrogenotrophic methanogenesis, could provide a pool of acetate for the esterification of hopanols to form compounds like this compound. mdpi.com Therefore, the presence and abundance of this compound and other acetylated hopanoids in environmental samples could serve as a potential indicator of specific microbial processes and biogeochemical conditions. However, research specifically focused on this compound as a distinct biomarker is still an emerging area.

Table 1: Key Milestones in Hopanoid Research

| Era | Milestone | Significance |

|---|---|---|

| Mid-20th Century | Discovery of pentacyclic triterpanes (geohopanoids) in petroleum and ancient sediments. | Established the geological significance of the hopane skeleton for oil-source rock correlation. |

| Late 20th Century | Identification of bacteriohopanepolyols (BHPs) in bacteria. | Linked the geological hopanes to their biological precursors, establishing them as biomarkers. |

| Late 20th - Early 21st Century | Elucidation of hopanoid biosynthetic pathways and identification of key genes (e.g., shc). | Provided tools to understand the genetic basis of hopanoid production and distribution in bacteria. |

| Early 21st Century | Growing recognition of naturally occurring acetylated hopanoids in specific environments. | Suggests new avenues for using functionalized hopanoids to trace specific biogeochemical processes. |

Table 2: Investigated Environments for Acetylated Triterpenoids

| Environment | Key Findings | Potential Implications |

|---|---|---|

| Sphagnum Peat Bogs | High abundance of various triterpenyl and hopenyl acetates. mdpi.com | Suggests in-situ formation of acetylated hopanoids, potentially linked to acetate availability from microbial metabolism. mdpi.com |

| Lake Sediments | Identification of triterpenoid (B12794562) acetates related to higher plant inputs. mdpi.com | Indicates that the source of the underlying triterpenoid and the acetylation process can be decoupled. |

Chemical Compounds Mentioned

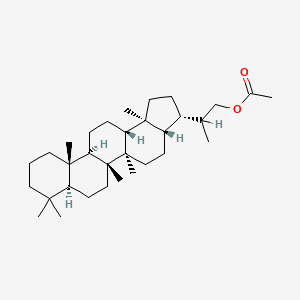

Structure

3D Structure

Properties

CAS No. |

58193-25-2 |

|---|---|

Molecular Formula |

C32H54O2 |

Molecular Weight |

470.8 g/mol |

IUPAC Name |

2-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]propyl acetate |

InChI |

InChI=1S/C32H54O2/c1-21(20-34-22(2)33)23-12-17-29(5)24(23)13-18-31(7)26(29)10-11-27-30(6)16-9-15-28(3,4)25(30)14-19-32(27,31)8/h21,23-27H,9-20H2,1-8H3/t21?,23-,24+,25+,26-,27-,29+,30+,31-,32-/m1/s1 |

InChI Key |

QSIMBUYUBYRBSU-ALPBESCQSA-N |

SMILES |

CC(COC(=O)C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Isomeric SMILES |

CC(COC(=O)C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

Canonical SMILES |

CC(COC(=O)C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Biological Origins of Hopanoid Acetates

Precursors and Enzymatic Cyclization Mechanisms

The creation of the hopanoid core structure relies on the precise enzymatic conversion of linear isoprenoid precursors.

The foundational step in hopanoid skeleton formation involves the cyclization of squalene (B77637), a linear C30 triterpene wikipedia.orgresearchgate.netnih.govharvard.edunih.govwikipedia.orgmdpi.comacs.org. Squalene itself is synthesized from the head-to-tail condensation of two farnesyl pyrophosphate (FPP) molecules wikipedia.orgnih.gov. The key enzyme responsible for transforming squalene into hopanoids is squalene-hopene cyclase (SHC) wikipedia.orgresearchgate.netnih.govharvard.edunih.govwikipedia.orgnih.govnih.govebi.ac.ukontosight.aibohrium.comnih.govnih.gov. This enzyme catalyzes an oxygen-independent cyclization reaction, a stark contrast to the oxygen-dependent epoxidation required for sterol biosynthesis in eukaryotes researchgate.netnih.govwikipedia.orgpnas.org. The SHC enzyme facilitates a complex cascade of bond formations and rearrangements, ultimately yielding the characteristic five-ring hopanoid structure, such as hopene and hopanol nih.govwikipedia.orgontosight.ai. This enzymatic process is highly conserved across many bacterial species, with SHC enzymes being evolutionarily related to eukaryotic oxidosqualene cyclases (OSCs) nih.govwikipedia.orgnih.govebi.ac.uk.

The synthesis of squalene, the direct precursor for hopanoids, begins with the production of fundamental five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) wikipedia.orgnih.govpnas.orgportlandpress.compnas.orgnih.govresearchgate.netechelon-inc.combibliotekanauki.pl. In most bacteria, including many hopanoid producers, these essential building blocks are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway wikipedia.orgpnas.orgportlandpress.compnas.orgnih.govresearchgate.netechelon-inc.combibliotekanauki.pl. This pathway initiates with pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of seven enzymatic steps to produce IPP and DMAPP nih.govresearchgate.netechelon-inc.combibliotekanauki.pl. These isoprenoid precursors are then channeled into the synthesis of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene wikipedia.orgnih.gov. While the mevalonate (B85504) (MVA) pathway is prevalent in eukaryotes, the MEP pathway is considered the ancestral route for isoprenoid biosynthesis in bacteria pnas.orgpnas.org.

Following the formation of the basic hopanoid skeleton, various enzymatic modifications can occur, leading to a diverse array of hopanoid derivatives. These modifications include methylation at specific carbon positions (e.g., C-2 and C-3) and the addition of complex side chains, such as polyols, forming bacteriohopanepolyols (BHPs) wikipedia.orgnih.govresearchgate.netnih.govoup.com. While the provided literature extensively details methylation and polyol additions, specific enzymatic esterification reactions, such as the acetylation to form Hopane-29-acetate, are not explicitly described in the sampled texts. However, it is understood that hopanoids can undergo various functional group modifications, and this compound represents one such derivative, likely formed through specific enzymatic esterification processes that attach an acetate (B1210297) group to the hopane (B1207426) structure at the C-29 position. The precise enzymes and pathways for such acetate modifications remain an area for further detailed investigation.

Microbial Taxa as Primary Producers of Hopanoid Precursors

Hopanoids are synthesized by a wide range of bacterial phyla, reflecting their crucial role in membrane structure and function across diverse microbial communities.

Hopanoid biosynthesis is a common trait among both Gram-positive and Gram-negative bacteria wikipedia.orgnih.govebi.ac.uknih.govresearchgate.netharvard.edunih.gov. Historically, hopanoids were often associated with aerobic bacteria, as their presence was linked to adaptation in oxic environments researchgate.netharvard.eduresearchgate.netnih.govharvard.eduacs.org. However, significant evidence now indicates that hopanoids are also produced by various anaerobic and facultatively anaerobic bacteria, including planctomycetes, Desulfovibrio, and Rhodoplanes species researchgate.netharvard.eduacs.org. Genera such as Geobacter and Magnetospirillum magnetotacticum have been shown to produce hopanoids under strictly anaerobic conditions harvard.edu. Other notable bacterial producers include Bradyrhizobium species, vital for legume symbiosis wikipedia.orgnih.gov, and Streptomyces, where hopanoids are found in aerial hyphae wikipedia.org.

Cyanobacteria, particularly terrestrial species, are significant producers of hopanoids wikipedia.org. Specifically, 2-methylhopanoids have long been recognized as potential biomarkers for cyanobacteria, with species like Nostoc punctiforme accumulating high levels of these compounds in specialized structures called akinetes wikipedia.orgresearchgate.netasm.orgcaltech.eduelifesciences.org. Cyanobacteria, as primary producers of oxygen through photosynthesis, face unique challenges in managing oxygen's reactivity, especially for processes like nitrogen fixation. Hopanoids are hypothesized to play a role in reducing oxygen permeability through their cell membranes, thereby protecting oxygen-sensitive cellular machinery nih.goveuropa.eu. While some cyanobacteria utilize the MEP pathway for isoprenoid precursor synthesis, the presence and specific roles of hopanoids in marine cyanobacteria are subjects of ongoing research, particularly concerning their potential function in nitrogen fixation and O2 barrier formation researchgate.netnih.goveuropa.eu.

Compound List

Hopane

this compound

Isopentenyl pyrophosphate (IPP)

Dimethylallyl pyrophosphate (DMAPP)

Geranyl pyrophosphate (GPP)

Farnesyl pyrophosphate (FPP)

Squalene

Presqualene pyrophosphate (PSPP)

Hopene

Hopanol

Tetrahymanol

Adenosylhopane

Ribosyl hopane

Bacteriohopanetetrol (B1250769) (BHT)

Bacteriohopanepolyols (BHPs)

2-Methylhopanoids

3-Methylhopanoids

Adiantol

(22S)-hopan-29-ol

Contributions from Aerobic and Facultatively Anaerobic Bacteria

Methanotrophic Bacteria (e.g., Bacteriohopanepolyols)

Methanotrophic bacteria are known for their production of bacteriohopanepolyols (BHPs), which are hopanoids modified with polyol side chains. While direct acetylation of the hopane skeleton to form this compound is not extensively detailed for all methanotrophs, the broader class of hopanoid acetates is relevant. Research indicates that hopanoid biosynthesis in bacteria, including methanotrophs, is a complex process involving squalene-hopene cyclases (SHCs) nih.gov. These bacteria can modify their C30 hopanoids (like diploptene and diplopterol) into extended C35 hopanoids through the addition of a ribose moiety nih.gov. The presence of specific functional groups, such as hydroxyl groups, on the hopanoid structure can serve as sites for acetylation, leading to various hopanoid acetate derivatives. For instance, BHPs are widely distributed in soil and can be used as markers for tracing microbial activity, with specific BHP structures being associated with particular bacterial origins, including methanotrophs ncl.ac.uk. Some studies suggest that 3-methylhopanes, derived from methanotrophs, are found in sediments, indicating the presence of these bacteria and their metabolic products researchgate.net.

Heterotrophic Bacteria (e.g., Streptomyces, Geobacter species)

Heterotrophic bacteria, such as Streptomyces and Geobacter species, are also significant producers of hopanoids. In Streptomyces coelicolor, hopanoid biosynthesis genes have been identified, suggesting a complex regulatory mechanism linked to developmental stages like the transition from substrate to aerial hyphae oup.comoup.com. While direct evidence for this compound production in these specific genera might be limited in readily available literature, research on hopanoid metabolism in Streptomyces has identified compounds like "monolacetate," which is described as 29-(2′-hydroxyethyl)-hopane acetate, a derivative of elongated hopanoids oup.com. Geobacter species, common in anoxic environments, have also been shown to possess genes for hopanoid biosynthesis harvard.edu. These bacteria produce various complex hopanoids, and their lipid extracts can be converted to acetate derivatives for analysis via gas chromatography-mass spectrometry (GC-MS) harvard.edu. This conversion highlights the potential for hopanoid structures to be acetylated. The biosynthesis of hopanoids in anaerobic environments, potentially involving Geobacter species, suggests a diverse range of hopanoid structures can be formed harvard.edu.

Role of Specific Functional Groups in Bacteriohopanepolyols (BHPs)

The functional groups present on bacteriohopanepolyols (BHPs) play a critical role in their diversity and potential for modification, including acetylation. BHPs are characterized by a hopane skeleton with various hydroxyl groups and sometimes other functional groups like amino or ether linkages along the side chain ncl.ac.ukresearchgate.net. These hydroxyl groups are prime sites for esterification, leading to the formation of hopanoid acetates. For example, the C35 extended hopanoids are formed by the addition of a ribose moiety to C30 hopanoids, creating a polyol side chain nih.gov. The specific arrangement and number of hydroxyl groups on these side chains can influence their susceptibility to acetylation. Research has focused on characterizing different BHP structures, including those with hydroxyl groups that could potentially be esterified to form acetate derivatives ncl.ac.ukresearchgate.netnih.gov. The presence of specific functional groups dictates the chemical reactivity and thus the potential for forming compounds like this compound.

Occurrence and Biogenesis in Non-Microbial Organisms

While hopanoids are primarily microbial lipids, their presence and derivatives have also been noted in non-microbial organisms, suggesting complex ecological interactions and metabolic pathways.

Presence in Plants, Fungi, Bryophytes, and Lichens

This compound has been identified in plants, notably in Goniophlebium niponicum nih.govebi.ac.uk. This indicates that hopanoids, or their acetylated derivatives, are not exclusively microbial products. The biogenesis of hopanoids in plants is thought to involve mechanisms that can differ from bacterial pathways, sometimes involving hybrid cyclization processes nih.gov. While fungi and lichens are not explicitly detailed in the provided search results concerning hopanoid acetates, the broader class of triterpenoids, to which hopanoids belong, are widely distributed across these eukaryotic kingdoms, often synthesized via the mevalonate or non-mevalonate pathways nih.gov. The presence of this compound in plants suggests that these compounds may play roles in plant metabolism or structure, or they could be acquired through symbiotic relationships with microorganisms.

Comparative Biosynthetic Strategies across Domains

Comparing the biosynthetic strategies for hopanoids across different domains of life reveals significant variations. In bacteria, hopanoid biosynthesis typically begins with squalene, which is cyclized by squalene-hopene cyclase (SHC) to form C30 hopanoids like diploptene and diplopterol nih.gov. These can then be further modified, for example, by the addition of a ribose moiety to form C35 bacteriohopanepolyols (BHPs) nih.gov. The biosynthesis of hopanoids in plants is understood to potentially involve hybrid cyclization pathways, where 2,3-oxidosqualene (B107256) cyclization results in molecules with hopanoid cores nih.gov. The presence of this compound in plants, such as Goniophlebium niponicum, suggests that plants can either synthesize these compounds or metabolize precursors obtained from other sources nih.govebi.ac.uk. The acetate esterification, as seen in this compound, represents a common modification of hydroxyl groups on the hopanoid structure, occurring across different biological contexts.

Compound List

this compound

Hopanoids

Bacteriohopanepolyols (BHPs)

Diploptene

Diplopterol

Hydroxyhopanone

Monolacetate (29-(2′-hydroxyethyl)-hopane acetate)

Adenosylhopane

Adenosylhopane type-1

Bacteriohopane-32,33,34,35-tetrol (BHT)

35-aminobacteriohopane–32,33,34-triol (aminotriol)

Bacteriohopanetetrol carbopseudopentose ether

2-methyl hopane

3-methylhopane

Bacteriohopanehexol (BHP-hexol)

Bacteriohopanepentol

Bacteriohopanetetrol

3-methyl-BHP-hexol

Guanidine-substituted bacteriohopanetetrol cyclitol ether

Bacteriohopanetetrol glucosamine (B1671600)

Anhydrobacteriohopanetetrol

Squalene

Tetrahymanol

Geochemical Transformation and Diagenetic Fate of Hopanoid Acetates

Diagenetic Pathways of Hopanoids to Hopanes in Sedimentary Environments

Diagenesis encompasses the physical, chemical, and biological changes that occur in sediments at relatively low temperatures and pressures, typically after deposition and before significant burial and heating. During this early stage, hopanoid acetates and other functionalized hopanoids are subject to various reactions that begin their transformation into the more stable hopane (B1207426) structures.

One of the most significant diagenetic alterations is the change in the stereochemistry of the hopanoid skeleton. Naturally occurring hopanoids in living organisms typically possess the 17β(H),21β(H) (ββ) configuration, which is thermodynamically unstable. sigmaaldrich.comresearchgate.net As diagenesis proceeds, this biological configuration isomerizes to the more stable geological configurations. researchgate.netresearchgate.net

The primary stereochemical changes occur at three key chiral centers: C-17, C-21, and C-22. researchgate.net The initial 17β(H),21β(H) configuration progressively transforms into the more thermally stable 17α(H),21β(H) (αβ) and 17β(H),21α(H) (βα or moretane) isomers. soton.ac.ukgeologyscience.ru The αβ-hopanes are the most stable and therefore predominate in mature source rocks and crude oils. sigmaaldrich.com

Isomerization also occurs at the C-22 position in extended hopanoids (those with more than 30 carbon atoms). The original biological 22R configuration epimerizes to a mixture of 22R and 22S isomers. researchgate.net The ratio of these isomers, particularly the 22S/(22S+22R) ratio for C31 17α(H),21β(H)-homohopane, is a widely used indicator of thermal maturity, increasing from 0 in immature sediments to an equilibrium value of approximately 0.57–0.62 during the main phase of oil generation. frontiersin.org

The transformation from the flattened, all-chair conformation of the 17β,21β isomer to the bent, boat-like structure at the E-ring in the 17α,21β and 17β,21α configurations represents a significant structural rearrangement. researchgate.netresearchgate.net Similarly, isomerization at C-22 alters the orientation of the side chain from an elongated to a more compact form. researchgate.netresearchgate.net

Table 1: Key Stereoisomers of Hopanes and their Significance

| Stereoisomer | Configuration | Stability | Occurrence |

|---|---|---|---|

| Biological Hopane | 17β(H),21β(H) (ββ) | Thermodynamically unstable | Living organisms, recent sediments sigmaaldrich.com |

| Geological Hopane | 17α(H),21β(H) (αβ) | Thermodynamically stable | Mature source rocks, crude oils sigmaaldrich.com |

| Moretane (B75730) | 17β(H),21α(H) (βα) | Intermediate stability | Immature to mature sediments |

| C-22 Epimers | 22R and 22S | 22S is more stable | Mature sediments and oils |

Hopane-29-acetate, along with other hopanoid esters, undergoes hydrolysis during early diagenesis, a process known as deacetylation. This reaction cleaves the acetate (B1210297) group, releasing hopanols. These hopanols, along with other polyfunctionalized hopanoids, are key intermediates in the diagenetic pathway. ucr.edugeologyscience.ru

In some sedimentary environments, re-esterification can occur, where the released hopanols react with other organic acids present in the sediment. This can lead to the formation of a variety of hopanoid esters with different acid moieties. However, the dominant trend during diagenesis is the progressive loss of functional groups, leading towards the formation of saturated hydrocarbons (hopanes). ucr.edugeologyscience.ru

During early diagenesis, bacteriohopanepolyols can also be transformed into various geological hopanoids, including hopanols and hopanoic acids. researchgate.net These reactions, along with deacetylation, contribute to the pool of hopanoid intermediates that are further altered during subsequent burial and heating.

Catagenetic Alterations of the Hopane Skeleton

Catagenesis occurs at greater burial depths and higher temperatures (typically 50-150°C), following diagenesis. geoscienceworld.org During this stage, the thermal degradation of kerogen generates petroleum, and the hopanoid structures undergo further significant alterations.

The stereoisomerization reactions that begin during diagenesis continue and intensify during catagenesis. The ratios of different hopane isomers are sensitive indicators of the thermal stress experienced by the sediment. geoscienceworld.org

Several hopanoid-based maturity parameters are used in petroleum geochemistry:

C31 αβ-Hopane 22S/(22S+22R) Ratio: As mentioned earlier, this ratio increases with maturity, reflecting the epimerization at the C-22 position. frontiersin.orgmdpi.com

Ts/Tm Ratio: This is the ratio of two C27 trisnorhopanes: 18α(H)-22,29,30-trisnorneohopane (Ts) and 17α(H)-22,29,30-trisnorhopane (Tm). Ts is more thermally stable than Tm, so the Ts/Tm ratio increases with increasing thermal maturity. sigmaaldrich.comfrontiersin.org

Moretane/Hopane Ratio (C30 βα/αβ): The ratio of C30 17β(H),21α(H)-moretane to C30 17α(H),21β(H)-hopane generally decreases with increasing maturity as the less stable moretane is converted to the more stable hopane. mit.edu

These isomer ratios are influenced not only by temperature but also by factors such as the mineralogy of the source rock, particularly the presence of clay minerals which can catalyze isomerization reactions. mit.eduacs.org

Table 2: Common Hopanoid Maturity Parameters

| Parameter | Description | Trend with Increasing Maturity |

|---|---|---|

| C31 22S/(22S+22R) | Ratio of C-22 epimers of C31 αβ-hopane | Increases frontiersin.orgmdpi.com |

| Ts/Tm | Ratio of C27 18α(H)-trisnorneohopane to 17α(H)-trisnorhopane | Increases sigmaaldrich.comfrontiersin.org |

| C30 Moretane/Hopane | Ratio of C30 17β(H),21α(H)-moretane to 17α(H),21β(H)-hopane | Decreases mit.edu |

During catagenesis, the extended side chains of higher hopanoids (greater than C30) can be cleaved by thermal cracking. This process leads to the formation of a homologous series of hopanes with lower carbon numbers, typically ranging from C27 to C35 (with C28 being rare). acs.orgnih.gov

The distribution of hopane homologues can provide information about the original biological input and the subsequent diagenetic and catagenetic history. For instance, in immature samples, the hopane distribution may reflect an origin from the defunctionalization of hopanoic acids and other early diagenetic products. geologyscience.ru In more mature samples, a broader carbon number distribution is often observed, indicative of side-chain cleavage from macromolecularly-bound hopanoids. geologyscience.rugeologyscience.ru

Formation of Rearranged and Derivatized Hopanes

In addition to stereoisomerization and side-chain cleavage, the fundamental carbon skeleton of hopanoids can undergo rearrangement and derivatization reactions, leading to the formation of structurally distinct hopanes.

Rearranged hopanes, such as 18α(H)-neohopanes (the Ts series) and 17α(H)-diahopanes, are thought to form through clay-catalyzed backbone rearrangement of regular hopanoids. scispace.comigiltd.com The presence and relative abundance of these rearranged hopanes are influenced by the depositional environment, particularly the presence of acidic clay minerals, and thermal maturity. acs.orgigiltd.com Because rearranged hopanes are generally more thermally stable than their regular counterparts, their relative abundance can also serve as a maturity indicator. igiltd.com

Derivatized hopanes can also form through various diagenetic and catagenetic processes. These can include the formation of sulfur-containing hopanes in reducing, sulfur-rich environments, as well as aromatized and nitrogen-containing hopanes. acs.orgnih.gov The formation of these derivatives is highly dependent on the specific geochemical conditions of the depositional and burial environment. nih.gov

Genesis of Norhopanes (e.g., 25-Norhopanes, 30-Norhopanes)

Norhopanes are hopanoids that have lost one or more methyl groups from their original structure. Their formation is a key diagenetic process, often linked to microbial activity in the subsurface.

25-Norhopanes: The formation of 25-norhopanes is a recognized indicator of subsurface biodegradation of petroleum. lyellcollection.org In this process, microorganisms, under specific conditions within a reservoir, selectively remove the methyl group at the C-10 position of the hopane skeleton. lyellcollection.org This microbial demethylation is a significant alteration pathway for hopanoids. Studies have shown a clear relationship between the extent of biodegradation and the abundance of 25-norhopanes. For instance, in heavily biodegraded oils, there is a noticeable decrease in the concentration of regular hopanes and a corresponding increase in 25-norhopanes. researchgate.net This inverse relationship provides strong evidence for the conversion of hopanes to 25-norhopanes by microbial action. researchgate.net The presence of 25-norhopanes with enriched heavy carbon isotopes in severely biodegraded oils further supports the theory that they are products of microbial processes. acs.org

30-Norhopanes: The genesis of 30-norhopanes, such as 17α(H)-30-norhopane, is primarily linked to the diagenetic alteration of C35 bacteriohopanepolyols (BHPs), which are abundant hopanoids in prokaryotes. scielo.org.co During diagenesis, the extended side chain of these BHPs can be cleaved, leading to the formation of lower carbon number hopanoids, including the C30 members. acs.orgnih.gov The relative abundance of 30-norhopane compared to other hopanes can serve as an indicator of the original organic input and the diagenetic conditions.

Table 1: Norhopane Formation Pathways and Geochemical Significance

| Norhopane Type | Precursor Compound(s) | Formation Process | Geochemical Significance |

|---|---|---|---|

| 25-Norhopanes | Regular Hopanes (e.g., C30 hopane) | Microbial demethylation at C-10 | Indicator of subsurface petroleum biodegradation. lyellcollection.org |

| 30-Norhopanes | C35 Bacteriohopanepolyols | Diagenetic cleavage of side chain | Reflects original organic matter input from prokaryotes. scielo.org.co |

Origin of Rearranged Hopanes (e.g., Diahopanes, Neohopanes)

Rearranged hopanes are isomers of regular hopanes that have undergone skeletal reorganization during diagenesis. Their formation is generally attributed to clay-catalyzed acidic reactions in suboxic to oxic depositional environments. geochemical-journal.jp These compounds are more thermally stable than their regular hopane counterparts, making them useful indicators of thermal maturity. researchgate.net

Diahopanes: 17α(H)-Diahopanes are a prominent series of rearranged hopanes found in many crude oils and sediments. jst.go.jp Their formation is believed to occur through the catalytic rearrangement of hopanes, a process facilitated by acidic clay minerals during early diagenesis. jst.go.jp The abundance of diahopanes relative to regular hopanes can be influenced by the depositional environment, with higher concentrations often associated with brackish water and shallow lacustrine facies. geochemical-journal.jpacs.org The ratio of C30 diahopane to C30 regular hopane (30D/30H) is often used as a parameter to assess both the depositional environment and thermal maturity. researchgate.net

Neohopanes: 18α(H)-Neohopanes, with the C27 member (Ts) being a key example, are another significant group of rearranged hopanes. acs.org The ratio of Ts to its non-rearranged counterpart, 17α(H)-22,29,30-trinorhopane (Tm), known as the Ts/Tm ratio, is a widely used indicator of thermal maturity. chiron.no As Ts is more thermally stable than Tm, this ratio increases with rising maturity. chiron.no The precursors for neohopanes are thought to be C29 hopanoids or other hopanoid precursors like diploptene (B154308) and diplopterol (B1670745). geochemical-journal.jp

Table 2: Key Rearranged Hopane Series and Their Geochemical Applications

| Rearranged Hopane Series | Key Compounds | Formation Mechanism | Primary Application in Geochemistry |

|---|---|---|---|

| Diahopanes | 17α(H)-Diahopane (C30) | Clay-catalyzed rearrangement of hopanes. jst.go.jp | Indicator of depositional environment (e.g., brackish water) and thermal maturity. researchgate.netacs.org |

| Neohopanes | 18α(H)-22,29,30-Trisnorneohopane (Ts), 18α(H)-Neohopane (C29Ts) | Clay-catalyzed rearrangement of hopanoid precursors. geochemical-journal.jp | Thermal maturity indicator (e.g., Ts/Tm ratio). chiron.no |

Aromatization and Sulfurization of Hopane Structures

During diagenesis, hopanoid structures can undergo further significant alterations, including aromatization and sulfurization, which are influenced by the redox conditions of the depositional environment and the availability of sulfur.

Aromatization: The aromatization of hopanoids involves the conversion of the cyclohexane (B81311) rings into aromatic rings. This process can lead to the formation of compounds such as benzohopanes and D-ring monoaromatized 8,14-secohopanoids. sciengine.com The conversion of higher-plant triterpenoids into aromatic hydrocarbons occurs through the loss of oxygen functional groups followed by aromatization of the rings. scielo.org.co The presence and relative abundance of different aromatized hopanoids can provide insights into the thermal maturity of the source rock and the nature of the original organic matter. For example, benzohopanes have been found in higher concentrations in oils and bitumens (B1180155) from evaporitic and carbonate source rocks. scielo.org.co

Sulfurization: In depositional environments with high sulfur content, particularly under reducing conditions, hopanoids can react with inorganic sulfur species to form sulfur-containing hopanoids, also known as sulfide (B99878) hopanes. sciengine.com This process involves the incorporation of sulfur into the hopanoid structure, often forming linkages within the side chain. mdpi.com The presence of abundant sulfide hopanes is indicative of reducing water conditions and can be used to infer paleoenvironmental conditions. sciengine.com The ratios of different sulfide hopanes, such as the C35/C34 sulfide hopane ratio, are influenced by the reducing conditions of the environment. sciengine.com

Table 3: Aromatized and Sulfurized Hopane Derivatives and Their Environmental Significance

| Alteration Process | Resulting Compounds | Influencing Factors | Environmental/Geochemical Indication |

|---|---|---|---|

| Aromatization | Benzohopanes, Aromatized Secohopanes | Thermal maturity, Original organic matter | Indicator of thermal maturity and source rock type (e.g., carbonate/evaporitic). scielo.org.co |

| Sulfurization | Sulfide Hopanes | High sulfur availability, Reducing (anoxic) conditions | Indicator of reducing depositional environments. sciengine.com |

Advanced Analytical Methodologies for Hopane 29 Acetate and Hopanoid Research

Mass Spectrometric Identification and Quantification

Mass spectrometry, particularly when coupled with chromatographic separation techniques, is indispensable for the identification and quantification of hopanoids in complex biological and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC/MS) for Molecular Fingerprinting

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of hopanoids, including Hopane-29-acetate. Due to the relatively low volatility of many hopanoids, derivatization, most commonly acetylation, is typically performed to enhance their thermal stability and chromatographic behavior nih.govnih.govoup.com.

Chromatographic Separation: High-temperature (HT) gas chromatography columns, such as those with DB-XLB or DB-5HT stationary phases, are often employed to achieve the separation of hopanoids, including their methylated homologs and isomers nih.govoup.com. The separation of this compound would be influenced by its specific structure and the chromatographic conditions used.

Mass Spectral Fragmentation: Upon ionization (typically electron ionization, EI), hopanoids yield characteristic fragment ions that aid in their identification. A common and highly diagnostic fragment for many hopane (B1207426) acetates, resulting from the cleavage of the side chain, is observed at m/z 189, corresponding to the C10-C19 fragment of the hopane skeleton oup.comoup.com. Other fragments, such as those arising from ring cleavages (e.g., m/z 191, 277), provide further structural information oup.comoup.com. While specific fragmentation patterns for this compound are not extensively detailed in the reviewed literature, these general hopanoid fragmentation pathways serve as a basis for identification. The presence of the acetate (B1210297) group would also contribute fragments related to acetic acid or the acetyl moiety.

Identification and Quantification: GC/MS allows for the molecular fingerprinting of hopanoid distributions within samples. For quantification, internal standards such as androsterone (B159326) or pregnane (B1235032) acetate are commonly used researchgate.netasm.org. However, variations in ionization efficiencies among different hopanoids necessitate careful calibration using purified standards to ensure accurate quantification researchgate.netnih.gov. GC/MS is widely applied to analyze hopanoids in geological samples, microbial cultures, and environmental extracts researchgate.netasm.orgnih.govoup.comresearchgate.net.

Table 1: Characteristic GC-MS Fragments for Hopanoids (Acetylated Derivatives)

| Fragment (m/z) | Origin/Description | Reference |

| 189 | Ring B cleavage fragment (C10-C19) | oup.comoup.com |

| 191 | Ring C cleavage fragment | oup.comoup.comscispace.com |

| 205 | Common fragment ion used for hopanoid detection | nih.gov |

| 496 | Molecular ion for bis-homohop-6-en-32-ol acetate | oup.com |

| 482 | Molecular ion for homohop-6-en-31-ol acetate | oup.com |

Ultrahigh Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Molecular-Level Characterization

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled mass resolution and accuracy, enabling the determination of elemental compositions for compounds in complex mixtures. This capability is crucial for definitive identification and characterization of hopanoids.

High Resolution and Mass Accuracy: FT-ICR MS can resolve isobaric compounds with high confidence by providing precise mass measurements, often to within a few parts per million (ppm) nih.govresearchgate.net. This allows for the unambiguous determination of elemental formulas.

Elemental Composition Determination: For this compound, with a molecular formula of CHO ebi.ac.uknih.gov, FT-ICR MS can confirm this composition, distinguishing it from other compounds with similar nominal masses. This is vital for identifying novel hopanoid structures or confirming known ones in complex matrices.

Application in Complex Matrices: FT-ICR MS has been extensively applied to characterize complex organic mixtures, such as crude oils, identifying thousands of chemical formulas and providing detailed molecular-level insights into the composition of petroleum and other environmental samples researchgate.net. Techniques like atmospheric pressure photoionization (APPI) or electrospray ionization (ESI) are coupled with FT-ICR MS for hopanoid analysis noaa.govresearchgate.net.

Compound-Specific Isotope Analysis (CSIA) of Carbon Isotopes (δC)

Compound-Specific Isotope Analysis (CSIA) of carbon isotopes (δC) provides insights into the origin and metabolic pathways of organic compounds, including hopanoids.

Princ of δC Analysis: The δC value reflects the ratio of C to C isotopes within a molecule, relative to a standard (Vienna Pee Dee Belemnite, VPDB). This ratio is influenced by the carbon source and the biochemical processes (e.g., photosynthesis) involved in biosynthesis geologyscience.rupicarro.com.

Hopanoid δC Signatures: Hopanes, which are derived from bacterial hopanoids, typically exhibit δC values in a range that reflects their microbial origin. For instance, hopanes have been reported to have δC values between approximately 14‰ and 18‰ geologyscience.ru. These isotopic signatures can be used to trace the contribution of bacterial communities to organic matter in various environments.

Tracing Origin and Pathways: By analyzing the δC values of specific hopanoids like this compound, researchers can infer their source organisms or the environmental conditions under which they were synthesized. This technique is valuable for understanding biogeochemical cycling and the role of bacteria in different ecosystems picarro.comoup.com.

Auxiliary Spectroscopic Techniques for Structural Elucidation

While mass spectrometry provides information on molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for detailed structural elucidation, including stereochemistry and positional isomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

NMR spectroscopy, employing various one-dimensional (1D) and two-dimensional (2D) techniques, is critical for confirming the structure of this compound and other hopanoids.

NMR Techniques: Standard NMR experiments include H NMR (proton NMR) and C NMR (carbon NMR). For complex structures like hopanoids, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are vital for establishing connectivity and stereochemistry oup.comscispace.comresearchgate.net.

Characteristic Chemical Shifts: The hopane skeleton exhibits characteristic signals in NMR spectra. For example, the methyl groups attached to the hopane core typically appear as singlets in the H NMR spectrum. The acetate functional group, when present, would be identifiable by a characteristic singlet for the methyl protons around δ 2.0-2.1 ppm in H NMR, and a carbonyl carbon signal around δ 170-172 ppm in C NMR scispace.com. While precise shifts for this compound are not detailed here, these general patterns are used for identification.

Stereochemical and Positional Assignment: NMR is instrumental in assigning the positions of substituents and determining the stereochemistry of the hopane backbone. For this compound, HMBC correlations can confirm the attachment of the acetate group to the C-29 position of the hopane skeleton by correlating the acetate methyl protons to the carbonyl carbon and subsequently to the C-29 carbon. NOESY experiments can provide information about through-space proximity of protons, aiding in the assignment of stereocenters within the rigid hopane structure nih.govresearchgate.net.

Table 2: Representative NMR Signals for Hopanoid Structures (General)

| Spectroscopic Technique | Signal Type / Observation | Typical Chemical Shift Range (ppm) | Relevance to Hopanoid Structure |

| H NMR | Methyl singlets (on hopane skeleton) | 0.8 - 1.5 | Characteristic for the numerous methyl groups on the hopane core. |

| H NMR | Acetate methyl protons | 2.0 - 2.1 | Confirms the presence of an acetate ester group. |

| C NMR | Carbonyl carbon (acetate) | 170 - 172 | Confirms the presence of an ester carbonyl group. |

| C NMR | Quaternary carbons (e.g., C-5a, C-5b, C-11a, C-13b) | 40 - 80 | Characteristic signals for the fused ring system and quaternary carbons of the hopane core. |

| C NMR | Olefinic carbons (if double bonds are present) | 120 - 150 | Indicates unsaturation within the hopane skeleton. |

| 2D NMR (HMBC) | Correlations between acetate methyl protons and carbonyl carbon | N/A | Confirms the acetate ester linkage. |

| 2D NMR (HMBC) | Correlations between acetate methyl protons and C-29 | N/A | Confirms the position of the acetate substituent at C-29. |

Compound List

this compound

Hopanoids

Bacteriohopanepolyols (BHPs)

2-Methyldiplopterol

2-Methyl-BHT

Bacteriohopanetetrol (B1250769) (BHT)

Bacteriohopaneaminotriol

Bacteriohopaneaminotetrol

Androsterone

Pregnane acetate

2Me-diplopterol

2Me-BHT

2-methylhopenes

32,35-anhydrobacteriohopanetetrol

Homohop-6-en-31-ol acetate

Bis-homohop-6-en-32-ol acetate

Tetrahymanol

Adenosylhopane

Ribosylhopane

BHT-CE (Bacteriohopane-tetrol carbapseudopentose ether)

3-hydroxy-17-methylhopane

29-hydroxy-3,17-dimethylhopane

17α(H),21β(H)-29-norhomohopane

Moretanes

Regional and Specific Case Studies Employing Hopane 29 Acetate Analysis

Paleoecological Investigations in Peatland Ecosystems

Peatlands are significant carbon sinks and play a crucial role in the global carbon cycle. The analysis of lipid biomarkers, including hopane-29-acetate and other triterpenyl acetates, within peat profiles offers a window into past ecological conditions and microbial processes.

In a study of Sphagnum peat bogs in Northern Spain, researchers found a high abundance of triterpenyl and hopenyl acetates. mdpi.comdntb.gov.uaresearchgate.net These compounds, including families of 3-oxyhopenyl acetates, were detected in the upper layers of the peat profiles. mdpi.comdntb.gov.uaresearchgate.net The isotopic composition of these hopane-related acetates was found to be similar to that of microorganism-derived hopanoids, suggesting a microbial origin. mdpi.comdntb.gov.ua The widespread occurrence and increased concentration of these acetyl-derivatives in deeper, older peat layers suggest they were formed in-situ through microbial processes rather than being directly inherited from the source vegetation. mdpi.com This is supported by the observation that fresh plants in the region contain very low amounts of these acetate (B1210297) derivatives compared to their alcohol and ketone counterparts. mdpi.comdntb.gov.uaresearchgate.net

The formation of these acetates is linked to the process of methanogenesis in the acidic peatland environment. mdpi.comdntb.gov.ua Specifically, the reduction of CO2 by hydrogen can lead to an enrichment of acetate in the peat, which is then incorporated into biomarker molecules. mdpi.comdntb.gov.uaresearchgate.net Therefore, the presence and abundance of this compound and similar compounds can serve as indicators of past microbial activity and the specific biogeochemical pathways operating within the peatland.

A study of Holocene peat from "Doggerland" in the central North Sea also identified a suite of bacterial hopenes and hopanes, highlighting their utility in characterizing past peat-forming environments. researchgate.net These findings underscore the importance of hopanoids, including their acetylated forms, in reconstructing the paleoecology of peatland ecosystems. researchgate.net

Table 1: Key Findings from Peatland Ecosystem Studies

| Location | Key Finding | Implication |

|---|---|---|

| Northern Spain Peat Bogs | High abundance of hopenyl acetates with a microbial isotopic signature. mdpi.comdntb.gov.uaresearchgate.net | In-situ microbial formation of acetates linked to methanogenesis. mdpi.comdntb.gov.uaresearchgate.net |

Assessment of Organic Matter Dynamics in Lacustrine Sediments

The analysis of hopanoids in lake sediments provides crucial information about the sources of organic matter and the biogeochemical processes occurring within the water column and sediments.

In studies of thaw lake sediments in Alaska, hopanoids were used to trace the input of microbial organic matter. escholarship.org A high 2-methylhopane index pointed to significant contributions from cyanobacteria. escholarship.org The ratio of steranes to hopanes was also employed to distinguish between algal and bacterial inputs, with high ratios suggesting a major contribution from green algae. escholarship.org

Research in various lacustrine settings has demonstrated the utility of hopane-to-sterane ratios in differentiating organic matter sources. High ratios are often associated with terrigenous and bacterially reworked organic matter, while lower ratios point to a greater contribution from aquatic algae. hdip.gov.pkmdpi.com

In a study of sediments from the Changjiang (Yangtze River) Estuary, the evolution of sterane configurations with depth indicated early diagenetic processes, while hopane (B1207426) parameters helped to characterize the organic matter sources. csic.es Similarly, research on crude oils from the saline lacustrine environments of the Bohai Bay Basin in China utilized hopanoid distributions and their carbon isotope values to infer the bacterial sources and depositional conditions. acs.org The presence of specific hopanoids, such as gammacerane, can indicate water body stratification. acs.org

Table 2: Hopane-based Organic Matter Assessment in Lacustrine Sediments

| Location/Study | Hopane-related Parameter | Interpretation |

|---|---|---|

| Alaskan Thaw Lakes | High 2-methylhopane index. escholarship.org | Significant cyanobacterial input. escholarship.org |

| General Lacustrine Systems | High hopane/sterane ratio. hdip.gov.pkmdpi.com | Input of terrigenous and/or bacterially reworked organic matter. hdip.gov.pkmdpi.com |

| Bohai Bay Basin, China | Gammacerane index. acs.org | Stratification of the sedimentary water body. acs.org |

Geomicrobiological Studies in Marine Methane (B114726) Seep Environments

Marine methane seeps are unique ecosystems fueled by the upward migration of methane from subsurface reservoirs. Hopanoids, including this compound and its precursors, are key biomarkers for identifying the microbial communities that thrive in these environments, particularly those involved in methane oxidation.

Microbial communities at methane seeps are diverse and engage in processes like anaerobic methane oxidation and sulfate (B86663) reduction. escholarship.org These environments are often characterized by the presence of specific lipid biomarkers that are depleted in the heavy carbon isotope (¹³C), reflecting the incorporation of methane-derived carbon. annualreviews.orgnih.gov

Studies of modern and ancient methane seeps have identified ¹³C-depleted hopanes and steranes, providing evidence for active aerobic methanotrophy at the time of their formation. annualreviews.org For example, in marine methane seep carbonates from the Gulf of Mexico, bacteriohopanepolyols (BHPs), the precursors to hopanes, were found with δ¹³C values similar to the methane source, directly linking them to aerobic methanotrophs. plos.org

Research on sediments from the Shenhu area of the South China Sea also identified hopanes associated with microbial activities linked to methanogenesis. nih.gov The ratio of hopanes to steranes in these sediments helped to delineate the relative contributions of bacteria versus algae to the organic matter. nih.gov

In a study of the Monte Palco sulfur-bearing carbonates in Sicily, which are ancient methane seep deposits, the analysis of hopanoids was crucial in confirming that the environment was dominated by sulfate-driven anaerobic oxidation of methane (SD-AOM), similar to modern marine seeps. nih.gov The presence of specific hopanes and other ¹³C-depleted biomarkers pointed to a microbial consortium mediating this process. nih.gov

Table 3: Hopanoid Biomarkers in Marine Methane Seep Studies

| Location/Feature | Biomarker Finding | Interpretation |

|---|---|---|

| Ancient Marine Methane Seeps | ¹³C-depleted hopanes and steranes. annualreviews.org | Active aerobic methanotrophy during formation. annualreviews.org |

| Gulf of Mexico Methane Seep Carbonates | Bacteriohopanepolyols with δ¹³C values similar to the methane source. plos.org | Direct evidence of aerobic methanotrophs. plos.org |

Characterization of Organic Facies and Depositional Conditions in Petroleum Source Rocks

Hopane biomarkers are fundamental tools in petroleum geology for characterizing the organic facies, depositional environment, and thermal maturity of source rocks. numberanalytics.com The distribution and relative abundances of different hopane compounds provide a detailed fingerprint of the source rock's history.

The ratio of C₂₉ to C₃₀ hopane is often used to infer the lithology of the source rock, with values less than one suggesting clay-rich shale facies. mdpi.com The presence of certain tricyclic terpanes can also help distinguish between marine and lacustrine depositional settings. mdpi.com For instance, a C₃₁R/C₃₀ hopane ratio greater than 0.25 is generally indicative of a marine environment. mdpi.com

In the Kohat Basin of Pakistan, the analysis of hopane ratios in crude oils indicated that they were sourced from shale facies deposited in a marine, sub-oxic environment. mdpi.com Similarly, a study of Eocene source rocks in the Xihu Sag, China, used hopane distributions to infer a significant contribution from bacterial biomass and/or bacterially reworked terrestrial organic matter under relatively oxic conditions. mdpi.com

The thermal maturity of source rocks can also be assessed using hopane isomerization ratios, such as the Ts/Tm ratio [18α(H)-22,29,30-trisnorneohopane / 17α(H)-22,29,30-trisnorhopane]. cas.cnfrontiersin.org As maturity increases, the more stable Ts isomer becomes more abundant relative to the Tm isomer. cas.cn The moretane (B75730) to hopane ratio also decreases with increasing thermal maturity. mdpi.commdpi.com

Table 4: Application of Hopane Analysis in Petroleum Source Rock Characterization

| Parameter | Interpretation | Example Study Area |

|---|---|---|

| C₂₉/C₃₀ Hopane Ratio < 1 | Clay-rich shale facies. mdpi.com | Kohat Basin, Pakistan. mdpi.com |

| C₃₁R/C₃₀ Hopane Ratio > 0.25 | Marine depositional environment. mdpi.com | Kohat Basin, Pakistan. mdpi.com |

| Ts/Tm Ratio | Thermal maturity indicator. cas.cnfrontiersin.org | Zhanhua Depression, China. cas.cn |

Tracing Microbial Contributions in Ancient Sedimentary Records (e.g., Precambrian Strata)

Hopanoids are exceptionally stable molecules that can be preserved in the rock record for billions of years, making them invaluable for tracing microbial life deep into Earth's history, including the Precambrian. ucr.eduresearchgate.net Their presence in ancient sedimentary rocks provides some of the oldest molecular evidence for life.

Hopanes have been identified in rocks as old as 2.7 billion years. hdip.gov.pk The analysis of these ancient biomarkers can provide insights into the types of microorganisms present and the prevailing environmental conditions of early Earth. ucr.edu For example, the 2-methylhopane index (2-MHI) is often used as a potential indicator of cyanobacteria, the organisms responsible for the initial oxygenation of the atmosphere. caltech.edu

However, the study of biomarkers in Precambrian rocks is fraught with challenges, primarily the risk of contamination from younger organic matter. researchgate.net Rigorous analytical protocols are required to ensure that the detected biomarkers are indigenous to the ancient rock. Some studies have shown that previously reported hopane and sterane signatures in Archean rocks were likely the result of contamination. researchgate.net

Despite these challenges, the analysis of hopanoids in well-preserved Precambrian strata continues to provide crucial information. For instance, in the Ediacaran–Cambrian Athel silicilyte of Oman, biomarker analysis, including the 2-MHI and sterane/hopane ratios, was used to infer the relationships between the original depositional environment and the organisms it hosted. caltech.edu In the Mesoproterozoic Xiamaling Formation in China, the presence of rearranged hopanes was interpreted as evidence for oxic conditions during early diagenesis, a significant finding for understanding the redox state of the mid-Proterozoic oceans. researchgate.net

The continued refinement of analytical techniques and a better understanding of the diagenetic pathways of hopanoids will undoubtedly lead to further discoveries about the nature of microbial ecosystems on the early Earth.

Future Research Directions and Emerging Paradigms in Hopane 29 Acetate Studies

Elucidating the Full Diversity of Hopanoid Biosynthetic Pathways in Underexplored Microorganisms

Despite the established presence of hopanoids in numerous bacterial species, the full extent of their biosynthetic diversity remains to be elucidated, particularly in underexplored microbial lineages and environments. Future research aims to identify novel hopanoid biosynthesis genes (sqhC) in a wider range of microorganisms, including those from anaerobic or extreme environments where hopanoid production was previously thought to be rare or absent. For instance, the discovery of hopanoid biosynthesis in anaerobic bacteria like Geobacter species and planctomycetes challenges earlier assumptions that hopanoids are exclusively produced by aerobic organisms. Investigating the genetic and enzymatic machinery responsible for the synthesis of various hopanoid structures, including modifications like methylation or the addition of side chains that influence their properties, is crucial. Understanding these pathways in diverse taxa will not only expand our knowledge of microbial biochemistry but also refine the interpretation of hopanoid biomarkers in geological records, potentially linking specific hopanoid structures to previously unidentified microbial communities or metabolic activities.

Developing New Isotopic and Structural Proxies for Enhanced Paleoenvironmental Reconstruction

Hopanoids, including hopane-29-acetate, are increasingly recognized for their potential as sophisticated paleoenvironmental proxies. Future research efforts are focused on developing novel isotopic and structural analyses to extract more precise environmental information. Compound-specific stable isotope analysis (CSIA) of hopanoids, particularly their carbon isotopes (δ¹³C), can provide insights into past metabolic pathways, such as methanotrophy or carbon fixation, and the sources of carbon utilized by microbial communities. For example, the isotopic signature of hopanoids can reflect the carbon source used by methanotrophic bacteria, aiding in the reconstruction of ancient methane (B114726) cycles. Furthermore, exploring structural variations and the preservation potential of specific hopanoid derivatives, such as acetates or hydroxylated forms, can offer new avenues for reconstructing specific environmental conditions like pH, oxygen levels, or salinity. The development of refined analytical techniques capable of resolving subtle structural and isotopic differences will be key to unlocking the full potential of hopanoids as paleoenvironmental recorders.

Investigating the Role of Hopanoid Acetates in Microbial Membrane Functionality

While hopanoids are generally understood to stabilize bacterial membranes and regulate fluidity, similar to sterols in eukaryotes, the specific roles of functionalized hopanoids, such as this compound, in microbial membrane functionality require further investigation. Future research aims to elucidate how the acetoxy group at the 29th position of this compound, or other acetate (B1210297) modifications, influences membrane biophysical properties, cellular stress responses, and interactions with other membrane components. Studies are needed to determine if hopanoid acetates confer specific advantages, such as enhanced resistance to environmental stressors like low pH, osmotic pressure, or antimicrobial agents, or if they play roles in cellular processes like motility or protein secretion. Understanding these functional roles at a molecular level will provide a more comprehensive picture of hopanoid adaptation and evolution in diverse microbial communities.

Integration of Biomarker Analysis with Metagenomics and Metatranscriptomics for In-situ Biogeochemical Understanding

The integration of traditional biomarker analysis with modern 'omics' technologies, such as metagenomics and metatranscriptomics, represents a significant emerging paradigm for understanding microbial communities and their biogeochemical roles in situ. Future research will increasingly leverage these integrated approaches to link specific hopanoid structures, like this compound, directly to the organisms that produce them and their active metabolic pathways. By correlating the presence and abundance of hopanoid biomarkers in environmental samples with genomic data (identifying sqhC genes) and transcriptomic data (revealing gene expression), researchers can gain a deeper understanding of the in-situ activity and ecological niche of hopanoid-producing bacteria. This integration is crucial for deciphering the functional significance of hopanoids in complex ecosystems and for accurately interpreting their presence in the geological record.

Advancements in Ultra-Trace Analysis and In-situ Measurement Techniques for Geochemical Samples

The accurate identification and quantification of hopanoids, including this compound, in complex geological and environmental matrices often require highly sensitive analytical techniques capable of detecting compounds at ultra-trace levels. Future advancements in analytical chemistry are expected to further refine these capabilities. This includes the development of more efficient extraction and purification protocols, as well as improvements in chromatographic separation (e.g., GC-MS, LC-MS) and mass spectrometry sensitivity. Innovations in high-temperature gas chromatography and tandem mass spectrometry (GC-MS-MS) are enabling the analysis of previously recalcitrant polyfunctionalized hopanoids. Furthermore, the development of in-situ measurement techniques, although challenging, could revolutionize geochemical sampling by allowing for real-time monitoring of hopanoid distributions and transformations in environmental settings, providing unprecedented insights into biogeochemical cycling.

Compound List

this compound

Bacteriohopanetetrol (B1250769) (BHT)

2-methylhopanes (2Me-hopanes)

Adenosylhopane

Tetrahymanol

3-oxyhopenyl acetates

Secohopanes

25-norhopanes

Benzohopanes

Aromatized secohopanes

Sulfide (B99878) hopanes

35-aminobacteriohopane-32,33,34-triol

Bacteriohopanepolyols (BHPs)

32,35-anhydrobacteriohopanetetrol

Bacteriohopaneribonolactone

Aminotriol

Aminotetrol

2-methyldiplopterol

2-methylbacteriohopanepolyols

3-methyl hopanoids

Q & A

Q. How can researchers integrate this compound into personalized medicine frameworks?

- Methodological Answer : Profile patient-derived xenografts (PDX) for sensitivity correlations with genomic markers (e.g., TP53 status). Develop companion diagnostics using RNA-seq to predict responder subsets. Collaborate with biobanks for diverse sample sourcing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.